Methyl 2-ethenylpyridine-4-carboxylate
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Overview
Description
Methyl 2-ethenylpyridine-4-carboxylate: is an organic compound with the molecular formula C9H9NO2 . It is also known by its IUPAC name, methyl 2-vinylisonicotinate . This compound is characterized by a pyridine ring substituted with a vinyl group at the 2-position and a carboxylate ester at the 4-position. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethenylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethenylpyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation with bromine or hydroboration with borane-tetrahydrofuran complex.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or hydroborated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-ethenylpyridine-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its structural features make it suitable for probing the active sites of enzymes .
Medicine: It can be used as a starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of methyl 2-ethenylpyridine-4-carboxylate involves its interaction with specific molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the ester group can participate in hydrolysis reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- Methyl 2-vinylpyridine-3-carboxylate
- Methyl 2-vinylpyridine-5-carboxylate
- Ethyl 2-ethenylpyridine-4-carboxylate
Uniqueness: Methyl 2-ethenylpyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
methyl 2-ethenylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSKIJAFKRRAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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